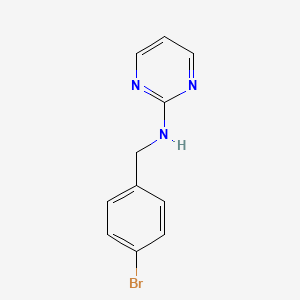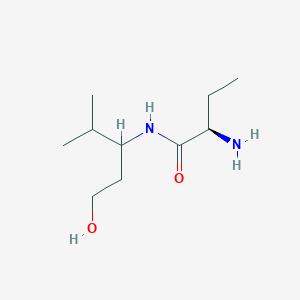
4-Bromobenzyl(2-pyrimidinyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzyl(2-pyrimidinyl)amine is a chemical compound that is widely used in scientific research. It is a synthetic molecule that has been found to have various biological activities and is commonly used as a tool in the study of different physiological processes.
Mécanisme D'action
The mechanism of action of 4-Bromobenzyl(2-pyrimidinyl)amine is not fully understood. It is thought to act as an agonist for certain G protein-coupled receptors, which are involved in various physiological processes such as cell signaling and immune response. It has also been found to inhibit the growth of cancer cells, although the exact mechanism of this activity is not yet clear.
Biochemical and Physiological Effects:
4-Bromobenzyl(2-pyrimidinyl)amine has been found to have various biochemical and physiological effects. It has been shown to activate certain G protein-coupled receptors, which can lead to changes in cell signaling pathways and immune response. It has also been found to inhibit the growth of cancer cells, although the exact mechanism of this activity is not yet clear.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Bromobenzyl(2-pyrimidinyl)amine is its high yield and purity, which makes it a useful tool for scientific research. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to use in certain types of experiments.
Orientations Futures
There are many future directions for the study of 4-Bromobenzyl(2-pyrimidinyl)amine. One area of research is the role of this compound in the immune system and inflammation. It has been found to have activity against certain immune cells, and it may be useful in the development of new therapies for autoimmune diseases. Another area of research is the use of this compound in the treatment of cancer. It has been found to inhibit the growth of cancer cells, and it may be useful in the development of new cancer therapies. Finally, the mechanism of action of 4-Bromobenzyl(2-pyrimidinyl)amine is not fully understood, and further research is needed to fully elucidate its biological activity.
Méthodes De Synthèse
The synthesis of 4-Bromobenzyl(2-pyrimidinyl)amine involves the reaction of 2-pyrimidinylamine with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of the reaction is typically high, and the product is obtained in a pure form.
Applications De Recherche Scientifique
4-Bromobenzyl(2-pyrimidinyl)amine has been found to have various biological activities, and it is commonly used as a tool in the study of different physiological processes. It has been used as a ligand for G protein-coupled receptors, and it has been found to have activity against various cancer cell lines. It has also been used in the study of the immune system and inflammation.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLOZWMLTKARJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)

![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)
![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)



![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)